molecular formula C22H14F3N3O2 B2867048 2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899980-47-3

2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2867048
CAS RN: 899980-47-3
M. Wt: 409.368
InChI Key: ONPAKIPNXWXNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a potent and selective inhibitor of the protein kinase BRAF, which is a key component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, making BRAF a promising target for cancer therapy.

Scientific Research Applications

Antiviral Activity

Quinazolinone derivatives have been reported to exhibit antiviral properties. For instance, certain indole derivatives, which share a similar structural motif with F2722-0178, have shown inhibitory activity against influenza A and other viruses . The potential of F2722-0178 to act as an antiviral agent could be explored, particularly against RNA and DNA viruses.

Anti-inflammatory Properties

Compounds with an indole nucleus, like F2722-0178, have been found to possess anti-inflammatory activities. This is significant in the development of new therapeutic agents for treating chronic inflammatory diseases .

Anticancer Applications

The structural complexity of quinazolinone derivatives lends them to be potent anticancer agents. They can bind with high affinity to multiple receptors, which is crucial in the development of targeted cancer therapies .

Antimicrobial Efficacy

Indole derivatives are known for their antimicrobial properties, which include combating bacterial and fungal infections. F2722-0178 could be synthesized and screened for its efficacy against a variety of microbial strains .

Antidiabetic Potential

Research has indicated that indole derivatives can exhibit antidiabetic effects. F2722-0178 may contribute to the management of diabetes by influencing glucose metabolism or insulin sensitivity .

Neuroprotective Effects

Quinazolinone derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. F2722-0178 might protect neuronal cells from damage or degeneration .

properties

IUPAC Name

2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c1-12-26-19-5-3-2-4-16(19)22(30)28(12)14-7-9-17(24)20(11-14)27-21(29)15-8-6-13(23)10-18(15)25/h2-11H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPAKIPNXWXNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

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